molecular formula C16H20N2O2 B5090741 3-(4-Methylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione

3-(4-Methylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione

Cat. No.: B5090741
M. Wt: 272.34 g/mol
InChI Key: VAMSFMFPYABFIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione typically involves the reaction of 4-methylpiperidine with 1-phenylpyrrolidine-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

3-(4-Methylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The compound binds to these targets and modulates their activity, leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its unique combination of a piperidine ring and a pyrrolidine-2,5-dione moiety makes it a valuable compound for various scientific applications .

Properties

IUPAC Name

3-(4-methylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-12-7-9-17(10-8-12)14-11-15(19)18(16(14)20)13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMSFMFPYABFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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